1-(2-Iodophenoxy)-2-nitrobenzene
Overview
Description
1-(2-Iodophenoxy)-2-nitrobenzene is an organic compound characterized by the presence of iodine, nitro, and phenoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-(2-Iodophenoxy)-2-nitrobenzene is the norepinephrine transporter (NET) . NET is a major mechanism for terminating noradrenergic signaling at the synaptic gap and is essential for the reuptake of the neurotransmitter norepinephrine .
Mode of Action
It’s known that the compound shows high affinity and selectivity for net . This suggests that it may bind to NET, potentially influencing the reuptake of norepinephrine.
Biochemical Pathways
By binding to NET, it could affect the reuptake of norepinephrine, thereby altering the concentration of this neurotransmitter in the synaptic gap .
Pharmacokinetics
It’s known that the compound can be prepared with high radiochemical yields and purity , suggesting potential for use in radiotracer studies
Result of Action
Its high affinity and selectivity for net suggest that it could influence noradrenergic signaling . This could potentially result in changes to neurotransmission, with potential implications for various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodophenoxy)-2-nitrobenzene typically involves the iodination of phenoxybenzene followed by nitration. One common method involves the reaction of 2-iodophenol with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodophenoxy)-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution yields 1-(2-azidophenoxy)-2-nitrobenzene.
Reduction: Reduction of the nitro group yields 1-(2-iodophenoxy)-2-aminobenzene.
Oxidation: Oxidation of the phenoxy group can yield quinones or other oxidized products.
Scientific Research Applications
1-(2-Iodophenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(2-Iodophenoxy)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(2-Iodophenoxy)-2-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(2-Iodophenoxy)-2-methylbenzene: Contains a methyl group instead of a nitro group.
Uniqueness
1-(2-Iodophenoxy)-2-nitrobenzene is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
IUPAC Name |
1-(2-iodophenoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAYRONPAAMNQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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